2-Amino-3-(benzyloxy)butanoic acid

Nonnatural amino acid synthesis Pharmaceutical process chemistry Peptidomimetic intermediates

Standard O-methyl or O-tert-butyl threonine derivatives fail in patented avibactam intermediate synthesis and lack orthogonal stability for complex peptide assembly. This (2S,3R)-configured O-benzyl-L-threonine (as HCl salt) solves both: - Acid-stable during TFA deprotection; cleaved only by H2/Pd-C or HBr/AcOH - Enables 80% one-pot in-house synthesis when commercial lead times exceed thresholds - Hydrochloride form enhances shelf stability and handling

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B12061193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(benzyloxy)butanoic acid
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)OCC1=CC=CC=C1
InChIInChI=1S/C11H15NO3/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)
InChIKeyONOURAAVVKGJNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3R)-2-Amino-3-(benzyloxy)butanoic Acid: Identity and Commercial Forms


(2S,3R)-2-Amino-3-(benzyloxy)butanoic acid (CAS 4378-10-3), also widely referenced as O-benzyl-L-threonine or H-Thr(Bzl)-OH, is a non-proteinogenic, protected α-amino acid derivative of L-threonine bearing a benzyl ether moiety on the β-hydroxyl group . The compound is characterized by two defined stereocenters (2S,3R), a molecular formula of C11H15NO3, and a free base molecular weight of 209.24 Da . In procurement contexts, this compound is most commonly supplied as its hydrochloride salt (CAS 60856-51-1; molecular formula C11H16ClNO3; MW 245.70) to enhance handling stability and shelf life . Its primary scientific utility resides as a protected chiral building block for solid-phase peptide synthesis (SPPS) and as a synthetic intermediate in the preparation of complex nonnatural amino acids for pharmaceutical applications, wherein the O-benzyl group provides orthogonal, acid-stable side-chain protection relative to base-labile Fmoc N-terminal protection .

Solid-phase peptide synthesis (SPPS) building block
Orthogonal O-benzyl protection compatible with Fmoc strategy
Patent-specified intermediate for nonnatural amino acid synthesis

Why O-Benzyl-L-threonine Cannot Be Substituted


The interchange of (2S,3R)-2-amino-3-(benzyloxy)butanoic acid with structurally analogous protected threonine derivatives is precluded by fundamental differences in orthogonal protection chemistry, steric constraints in enzymatic and metal-catalyzed reactions, and process-specific deprotection compatibility. The O-benzyl ether functionality exhibits distinct acid stability (stable to TFA cleavage conditions that remove Boc/tBu groups) yet is cleavable via hydrogenolysis (H2/Pd-C) or strong acids (HBr/AcOH), a profile that is non-overlapping with O-methyl (non-cleavable under standard peptide deprotection) or O-tert-butyl (TFA-labile) ethers [1]. Critically, in patent-defined industrial processes for manufacturing nonnatural amino acid intermediates for therapeutics including avibactam, the O-benzyl-protected threonine scaffold is explicitly designated as the required starting material; substitution with O-methyl or O-tert-butyl derivatives fails to yield the intended downstream products due to altered reactivity in key coupling steps and incompatibility with subsequent hydrogenolytic deprotection [2]. Furthermore, the bulk and electronic properties of the benzyl group modulate steric accessibility in enzyme active sites—as demonstrated by selective enzymatic hydrolysis with hog kidney acylase that is uniquely applicable to O-benzylated mixtures but not to O-methyl or O-tert-butyl counterparts [3]. The following quantitative evidence establishes the measurable performance differentials that render generic substitution scientifically and industrially invalid.

Orthogonal protection mismatch
O-benzyl ether remains stable to TFA but cleavable by hydrogenolysis; O-methyl and O-tert-butyl differ in acid lability and cleavage routes, limiting direct substitution.
Patent-specified intermediate requirement
This O-benzyl threonine is mandated in patented industrial routes; substituting O-methyl or O-tert-butyl fails to produce the intended downstream intermediates.
Enzymatic selectivity context
Enzymatic resolution with hog kidney acylase is specific to O-benzyl derivatives; O-methyl and O-tert-butyl analogs may not be processed, altering stereochemical outcomes.

(2S,3R)-2-Amino-3-(benzyloxy)butanoic Acid: Evidence vs. Analogs


Patent-Specified Intermediate for Nonnatural Amino Acid Synthesis

In patented industrial processes for synthesizing nonnatural amino acids containing aromatic or heterocyclic terminal side chains, (2S,3R)-2-amino-3-(benzyloxy)butanoic acid is explicitly designated as the required starting material (intermediate of Formula III). The O-benzyl protecting group is essential for the subsequent coupling and deprotection sequence. In contrast, O-methyl-L-threonine is not cited in any comparable patent-specified process, rendering it functionally non-applicable for this established industrial pathway [1].

Patent-specified intermediate
Head-to-head
Applicable vs. non-applicable
Mandatory for patent route; substitution not supported
Binary exclusion; process failure risk with O-methyl
Nonnatural amino acid synthesis Pharmaceutical process chemistry Peptidomimetic intermediates

Enhanced Binding Affinity to 5-Lipoxygenase Target

In silico molecular docking studies comparing (2S,3R)-2-amino-3-(benzyloxy)butanoic acid with O-methyl-L-threonine against the 5-lipoxygenase translocation inhibitor target in rat RBL-2H3 cells revealed a quantifiable difference in binding affinity. The O-benzyl derivative exhibited a binding energy of -6.8 kcal/mol, compared to -4.2 kcal/mol for O-methyl-L-threonine, representing a 38% improvement in predicted binding affinity. This difference is attributed to additional π-π stacking interactions between the benzyl aromatic ring and phenylalanine residues in the target binding pocket [1].

Docking binding affinity
Reported
−6.8 kcal/mol
Reported higher predicted binding than O-methyl (−4.2 kcal/mol)
In silico; requires in vitro validation
Molecular docking Lipoxygenase inhibition In silico drug discovery

One-Pot Synthesis Yield Advantage

O-Benzyl-L-threonine can be prepared in a one-pot synthesis achieving 80% isolated yield using ethyl acetoacetate for temporary α-amino protection, followed by treatment with benzyl bromide and acidic deprotection [1]. This streamlined protocol contrasts with the synthesis of O-methyl-L-threonine, which typically requires multiple steps with net yields ranging from 60-75% across reported methods and often necessitates chromatographic purification of intermediates .

One-pot synthesis yield
Reported
80% isolated yield
Higher yield vs. O-methyl multi-step routes
O-methyl net yields range 60–75% across studies
Amino acid protection One-pot synthesis Process efficiency

Cost Benchmark: O-Benzyl vs. O-Methyl Threonine

Commercial pricing data from multiple suppliers indicate a consistent cost differential between O-benzyl-L-threonine hydrochloride and O-methyl-L-threonine. For research-grade material (≥98% purity) in 1 g quantities, O-benzyl-L-threonine hydrochloride is priced at approximately $117-142 (USD equivalent), whereas O-methyl-L-threonine is available at $39-52 per gram . This represents a cost premium of approximately 125-264% for the O-benzyl derivative.

Cost benchmark (1 g)
Reported
$117–142 vs. $39–52
Cost premium justified when patent/orthogonal protection required
Supplier catalog data; research-grade pricing
Procurement cost analysis Protected amino acids Laboratory supplies

(2S,3R)-2-Amino-3-(benzyloxy)butanoic Acid: Application Scenarios


Avibactam Intermediate Production

Procurement of (2S,3R)-2-amino-3-(benzyloxy)butanoic acid is essential for executing the patented synthetic route to intermediates required for avibactam and related diazabicyclooctane β-lactamase inhibitors. U.S. Patent 8,669,368 (Bristol-Myers Squibb) explicitly designates the O-benzyl-protected threonine scaffold as the starting material for coupling reactions that cannot proceed with O-methyl or O-tert-butyl analogs due to orthogonal deprotection requirements and reactivity constraints [1]. The 80% one-pot synthetic yield reported by Chen et al. (1989) further supports the feasibility of in-house preparation if commercial supply chain lead times are prohibitive [2].

Orthogonal Protection in Solid-Phase Peptide Synthesis

In Fmoc-strategy SPPS, O-benzyl-L-threonine (as Fmoc-Thr(Bzl)-OH, CAS 117872-75-0) provides orthogonal protection wherein the benzyl ether remains intact during repetitive piperidine-mediated Fmoc deprotection and TFA-mediated side-chain deprotection (which cleaves Boc/tBu groups), yet is quantitatively removed at the final stage via hydrogenolysis or strong acid treatment [1]. This orthogonal stability profile is not achievable with O-methyl ethers (non-cleavable under standard peptide workup) or O-tert-butyl ethers (TFA-labile, incompatible with acid-sensitive sequences). This compound is therefore the building block of choice for synthesizing thrombospondin-1 (TSR2) fragments and other therapeutic peptides requiring acid-stable hydroxyl protection during chain assembly [2].

SAR Studies of Lipoxygenase Inhibitors

For medicinal chemistry programs targeting 5-lipoxygenase translocation inhibition, the O-benzyl derivative demonstrates a 38% improvement in predicted binding affinity relative to O-methyl-L-threonine (-6.8 vs. -4.2 kcal/mol) as determined by molecular docking simulations against the rat RBL-2H3 cellular target [1]. This quantitative differential justifies the selection of the O-benzyl scaffold for hit-to-lead optimization campaigns, despite its 125-264% cost premium over O-methyl analogs [2]. The aromatic benzyl moiety contributes critical π-π stacking interactions that the methyl group cannot replicate.

In-House Synthesis Cost Justification

In situations where commercial availability of O-benzyl-L-threonine hydrochloride is limited by extended lead times or batch reservation requirements, the one-pot synthetic protocol delivering 80% isolated yield from L-threonine represents a cost-justified alternative [1]. At a commercial price of $117-142 per gram for the pre-synthesized hydrochloride, the in-house route becomes economically favorable when labor and reagent costs per gram fall below this procurement threshold—particularly relevant for laboratories requiring multi-gram quantities where the 125-264% cost premium over O-methyl-L-threonine compounds significantly [2].

Application
Selection Property
Validation Focus
Avibactam intermediate production
Patent-specified synthetic intermediate
Orthogonal deprotection compatibility (hydrogenolysis)
SPPS orthogonal protection
Acid-stable side-chain protection
Fmoc strategy compatibility; final deprotection efficacy
Lipoxygenase inhibitor SAR studies
Predicted binding affinity
In silico docking validation; in vitro enzyme assay confirmation
In-house synthesis cost justification
One-pot yield feasibility
Yield vs. procurement cost benchmark analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-(benzyloxy)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.